molecular formula C8H16O B13607316 1-Cyclopentylpropan-2-ol

1-Cyclopentylpropan-2-ol

Cat. No.: B13607316
M. Wt: 128.21 g/mol
InChI Key: KJIPGYIYUKEUJJ-UHFFFAOYSA-N
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Description

1-Cyclopentylpropan-2-ol is an organic compound with the molecular formula C8H16O It is a secondary alcohol featuring a cyclopentyl group attached to the second carbon of a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclopentylpropan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-cyclopentylpropan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-cyclopentylpropan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of this compound can yield cyclopentylpropane.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed:

    Oxidation: 1-Cyclopentylpropan-2-one.

    Reduction: Cyclopentylpropane.

    Substitution: 1-Cyclopentyl-2-chloropropane or 1-cyclopentyl-2-bromopropane.

Scientific Research Applications

1-Cyclopentylpropan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-cyclopentylpropan-2-ol

InChI

InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3

InChI Key

KJIPGYIYUKEUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1)O

Origin of Product

United States

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